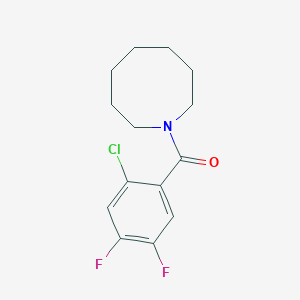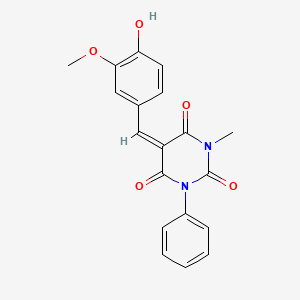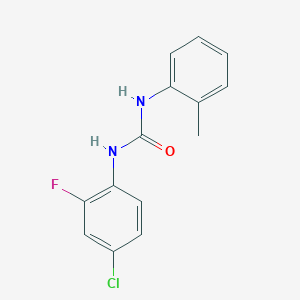
1-(2-chloro-4,5-difluorobenzoyl)azocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chloro-4,5-difluorobenzoyl)azocane, also known as CDBA, is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. This compound belongs to a class of chemicals called azocanes, which are known for their unique chemical properties and potential applications in drug discovery, materials science, and other fields.
Mecanismo De Acción
The mechanism of action of 1-(2-chloro-4,5-difluorobenzoyl)azocane is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting HDAC activity, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. In addition to its antitumor activity, this compound has been shown to have anti-inflammatory and antioxidant properties. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-chloro-4,5-difluorobenzoyl)azocane is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, this compound also has some limitations that need to be considered. For example, this compound has low solubility in water, which can make it difficult to administer in vivo. This compound also has poor bioavailability, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are many potential future directions for the study of 1-(2-chloro-4,5-difluorobenzoyl)azocane. One area of research that is currently being explored is the development of more effective drug delivery systems for this compound. This could involve the use of nanoparticles or other drug delivery vehicles to improve the solubility and bioavailability of this compound. Another area of research is the identification of new targets for this compound in cancer cells. By understanding the mechanism of action of this compound more fully, researchers may be able to develop more effective cancer therapies based on this compound. Finally, this compound could also be studied for its potential applications in other fields, such as materials science or environmental science.
Métodos De Síntesis
The synthesis of 1-(2-chloro-4,5-difluorobenzoyl)azocane involves a multi-step process that starts with the reaction of 2-chloro-4,5-difluorobenzoyl chloride with 1,6-diaminohexane. This reaction produces an intermediate product, which is then treated with sodium azide to form the final product, this compound. The synthesis of this compound has been optimized over the years to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
1-(2-chloro-4,5-difluorobenzoyl)azocane has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of drug discovery. This compound has been shown to have potent antitumor activity in preclinical studies, making it a potential candidate for the development of new cancer therapies. This compound has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
azocan-1-yl-(2-chloro-4,5-difluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF2NO/c15-11-9-13(17)12(16)8-10(11)14(19)18-6-4-2-1-3-5-7-18/h8-9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTAZYQIBUNWBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC(=C(C=C2Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-isopropyl-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5347561.png)


![3-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5347584.png)
![N,N-dimethyl-7-[2-(1H-pyrazol-1-yl)propanoyl]-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5347586.png)
![4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5347597.png)
![3-(2,3-dimethoxyphenyl)-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-2-propen-1-one](/img/structure/B5347600.png)
![methyl 4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]benzoate](/img/structure/B5347602.png)
![N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-1H-pyrrole-2-carboxamide](/img/structure/B5347603.png)
![N-[1-(4-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B5347607.png)
![3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-2-pyridinamine](/img/structure/B5347616.png)
![methyl 4-[(benzylamino)carbonyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5347619.png)
![(2-methoxyphenyl)[1-(6-methoxypyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5347630.png)
![N-[3-(5-methoxy-1H-indol-1-yl)propanoyl]alanine](/img/structure/B5347639.png)